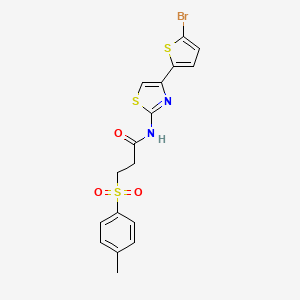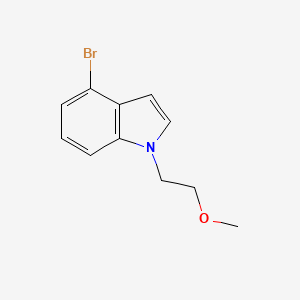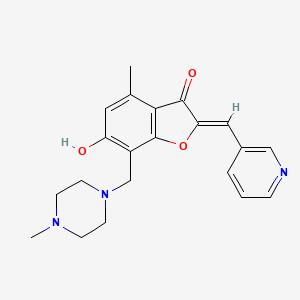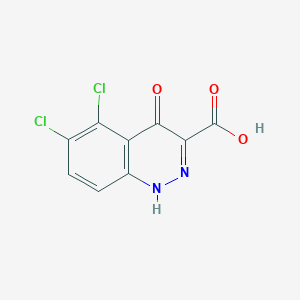![molecular formula C18H18N2O5S B3300698 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 904051-99-6](/img/structure/B3300698.png)
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Vue d'ensemble
Description
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione, also known as EZA, is a chemical compound that has been widely studied for its potential therapeutic applications. EZA is a member of the azolidine-2,5-dione family of compounds, which have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its inhibition of CAIX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CAIX is overexpressed in many types of cancer cells and plays a role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione binds to the active site of CAIX, inhibiting its activity and leading to a decrease in the acidity of the tumor microenvironment.
Biochemical and Physiological Effects:
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has also been shown to have anti-inflammatory and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione in lab experiments is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer biology. However, one limitation of using 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many possible future directions for research on 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione. Another area of interest is the use of 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione and its potential therapeutic applications beyond cancer.
Applications De Recherche Scientifique
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-15-7-3-13(4-8-15)19-26(23,24)16-9-5-14(6-10-16)20-17(21)11-12-18(20)22/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUWLCOJWZFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300623.png)








amine hydrochloride](/img/structure/B3300679.png)


